S-((N-(3-(2-Bornyloxy)propyl)amidino)methyl) hydrogen thiosulfate
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Overview
Description
S-((N-(3-(2-Bornyloxy)propyl)amidino)methyl) hydrogen thiosulfate is an organic compound that contains a thiosulfate group, an amidino group, and a bornyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-(3-(2-Bornyloxy)propyl)amidino)methyl) hydrogen thiosulfate typically involves the reaction of a bornyloxypropylamine with an amidino group and a thiosulfate group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
S-((N-(3-(2-Bornyloxy)propyl)amidino)methyl) hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate.
Reduction: The compound can be reduced to form thiols.
Substitution: The bornyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include sulfates, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
S-((N-(3-(2-Bornyloxy)propyl)amidino)methyl) hydrogen thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-((N-(3-(2-Bornyloxy)propyl)amidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding and altering their conformation or activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- S-(2-{[3-Oxo-3-(1,3-thiazol-2-ylamino)propyl]amino}ethyl) hydrogen thiosulfate
- S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate
Highlighting Uniqueness
S-((N-(3-(2-Bornyloxy)propyl)amidino)methyl) hydrogen thiosulfate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
40283-85-0 |
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Molecular Formula |
C15H28N2O4S2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-hydroxysulfonothioyloxy-N'-[3-[[(2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]propyl]ethanimidamide |
InChI |
InChI=1S/C15H28N2O4S2/c1-14(2)11-5-6-15(14,3)12(9-11)20-8-4-7-17-13(16)10-21-23(18,19)22/h11-12H,4-10H2,1-3H3,(H2,16,17)(H,18,19,22)/t11?,12-,15?/m0/s1 |
InChI Key |
TZWBNVVTNBUDMU-AVERBVTBSA-N |
Isomeric SMILES |
CC1(C2CCC1([C@H](C2)OCCCN=C(COS(=O)(=S)O)N)C)C |
Canonical SMILES |
CC1(C2CCC1(C(C2)OCCCN=C(COS(=O)(=S)O)N)C)C |
Origin of Product |
United States |
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